4-Fluoroolanzapine
Description
Properties
Molecular Formula |
C₁₇H₁₉FN₄S |
|---|---|
Molecular Weight |
330.42 |
Synonyms |
8-Fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Elucidation of 4 Fluoroolanzapine
Retrosynthetic Analysis and Strategic Disconnections for 4-Fluoroolanzapine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. ethz.chsinica.edu.tw For the this compound scaffold, the analysis involves several strategic bond disconnections.
The primary disconnection targets the bond between the heterocyclic core and the exocyclic N-methylpiperazine side chain. This carbon-nitrogen (C-N) bond disconnection is a logical first step, as its formation in the forward synthesis corresponds to a reliable nucleophilic substitution reaction. This reveals two key fragments: the core thienobenzodiazepine structure with a suitable leaving group (a synthon) and N-methylpiperazine (a synthetic equivalent).
A second set of disconnections targets the seven-membered diazepine (B8756704) ring. Breaking the two C-N bonds within this ring simplifies the structure significantly. This leads back to a substituted aminothiophene precursor. A common synthetic route for olanzapine (B1677200) and its analogues involves the cyclization of an intermediate formed from the reaction of a nitroaromatic compound with an aminothiophene derivative. beilstein-journals.org Applying this logic, the disconnection of the fluorinated thienobenzodiazepine core leads to precursors such as 2-amino-5-methylthiophene-3-carbonitrile (B129202) and a fluorinated o-phenylenediamine (B120857) or a related derivative. An impurity found in olanzapine synthesis, 8-fluoro-olanzapine, can arise from the presence of 2,4-difluoronitrobenzene (B147775) in the starting materials, which suggests a synthetic pathway beginning with a fluorinated nitrobenzene (B124822). pharmtech.com
Table 1: Retrosynthetic Disconnections for this compound
| Disconnection Step | Bond Cleaved | Resulting Fragments (Synthons) | Corresponding Synthetic Equivalents |
|---|---|---|---|
| Step 1 | C4-N (Piperazine) | 4-Fluorothienobenzodiazepine electrophile + Nucleophilic piperazine (B1678402) | 4-Chloro-8-fluoro-2-methyl-10H-thieno[2,3-b] Current time information in Bangalore, IN.ethz.chbenzodiazepine (B76468) + N-methylpiperazine |
| Step 2 | Diazepine Ring C-N Bonds | Fluorinated aminophenylamino-thiophene | 2-((2-Amino-5-fluorophenyl)amino)-5-methylthiophene-3-carbonitrile |
| Step 3 | Aryl-N Bond | Fluorinated nitrobenzene + Aminothiophene | 4-Fluoro-2-nitroaniline + 2-Amino-5-methylthiophene-3-carbonitrile |
Development and Optimization of Novel Synthetic Routes to this compound and Its Intermediates
The forward synthesis of this compound can be achieved through several routes, primarily differing in the stage at which the fluorine atom is introduced.
The introduction of a fluorine atom onto the benzodiazepine portion of the molecule requires precise control of regioselectivity. Two primary strategies exist: starting with a pre-fluorinated raw material or performing a late-stage fluorination on the heterocyclic core.
Synthesis from Fluorinated Precursors: The most straightforward approach involves using a commercially available fluorinated starting material, such as 4-fluoroaniline (B128567) or 4-fluoronitrobenzene. chemicalbook.com For instance, the synthesis can commence with 4-fluoronitrobenzene, which is then nitrated and subsequently reduced to form 5-fluoro-1,2-diaminobenzene. This intermediate can then be condensed with a thiophene (B33073) derivative to construct the core scaffold. This method ensures the fluorine atom is positioned correctly from the outset.
Late-Stage Electrophilic Fluorination: An alternative is the direct fluorination of the fully formed thienobenzodiazepine ring system. This is more challenging due to the multiple potentially reactive sites on the aromatic rings. Electrophilic fluorinating agents are employed for this purpose. numberanalytics.com Reagents like Selectfluor (F-TEDA-BF₄) are known to regioselectively fluorinate activated aromatic systems. mdpi.com The electronic properties of the thienobenzodiazepine nucleus, influenced by the electron-donating nitrogen and sulfur atoms, would direct the electrophilic attack to specific positions on the benzene (B151609) ring, potentially the C-8 position.
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Structure | Typical Application |
|---|---|---|---|
| Selectfluor | F-TEDA-BF₄ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of electron-rich aromatic rings and enolates. mdpi.com |
| N-Fluorobenzenesulfonimide | NFSI | N-Fluorobenzenesulfonimide | Fluorination of carbanions, aromatics, and alkenes. numberanalytics.com |
Advanced Functional Group Interconversions in the Synthesis of this compound
Functional group interconversion (FGI) is a critical component of the synthetic sequence, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps. youtube.com Key FGIs in the synthesis of this compound include:
Nitro Group Reduction: If the synthesis begins with a fluoronitrobenzene derivative, the reduction of the nitro group (-NO₂) to an amine (-NH₂) is essential. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) and a hydrogen source. chemicalbook.com
Amine to Amide/Lactam Formation: The central seven-membered diazepine ring is a lactam. Its formation involves an intramolecular cyclization reaction, where an amine attacks a nitrile or carboxylate group, followed by dehydration to form the C=N bond and subsequent tautomerization.
Hydroxyl to Halide Conversion: The final step often involves the substitution of the N-methylpiperazine group onto the C4 position of the thienobenzodiazepine core. A common intermediate is the 4-hydroxythienobenzodiazepine, which must be converted to a more reactive species with a better leaving group, such as a 4-chloro derivative, using a reagent like phosphorus oxychloride (POCl₃). This is then followed by nucleophilic aromatic substitution with N-methylpiperazine. beilstein-journals.org
This compound itself is an achiral molecule. However, the development of stereoselective synthetic routes is relevant for producing chiral analogues that may possess unique pharmacological profiles. Chiral centers could be introduced at several positions, for example, on the piperazine ring or as a substituent on the diazepine ring.
Approaches to achieve stereoselectivity could include:
Use of Chiral Building Blocks: Employing an enantiomerically pure starting material, such as a chiral derivative of N-methylpiperazine or a chiral aminothiophene, would introduce stereochemistry that is carried through the synthesis.
Asymmetric Catalysis: Utilizing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric reduction or an asymmetric C-N bond formation could establish a stereocenter with high enantiomeric excess.
Scalable Synthesis and Process Chemistry Considerations for Research Quantities
Transitioning a synthetic route from a small-scale laboratory setting to the production of larger research quantities requires consideration of several process chemistry factors. The primary goal is to develop a process that is safe, cost-effective, robust, and reproducible.
For this compound, a key decision is the fluorination strategy. While late-stage fluorination offers flexibility, the high cost and handling requirements of reagents like Selectfluor might make it less suitable for scale-up. A route starting from a relatively inexpensive, commercially available raw material like 4-fluoroaniline would likely be more economical.
Purification methods must also be scalable. While column chromatography is common in the lab, it is often impractical for large quantities. The process should be optimized to yield intermediates and a final product that can be purified by crystallization or simple extraction and filtration, minimizing chromatographic steps. Reaction conditions should ideally avoid extreme temperatures or pressures, and solvents should be chosen based on safety, environmental impact, and cost.
Chromatographic and Spectroscopic Confirmation of Synthetic Products and Purity
The identity and purity of synthesized this compound must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound and for monitoring the progress of reactions. mdpi.com A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The purity is assessed by integrating the area of the product peak relative to any impurity peaks detected, often by a UV or diode-array detector (DAD). mdpi.com
Spectroscopic Elucidation:
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, further validating the molecular formula. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence and connectivity of hydrogen atoms, showing characteristic signals for the aromatic, thiophene, methyl, and piperazine protons. ¹³C NMR provides information about the carbon skeleton. Crucially, ¹⁹F NMR would show a signal corresponding to the single fluorine atom, confirming its incorporation into the structure.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H stretches from the amine, C=N bonds in the diazepine ring, and C-F bonds.
UV-Visible Spectroscopy: Shows the characteristic absorbance maxima related to the conjugated π-system of the thienobenzodiazepine core.
Table 3: Predicted Analytical Data for this compound
| Analytical Technique | Parameter | Predicted Observation |
|---|---|---|
| HPLC | Purity | >98% (typical target for research quantities) |
| HRMS (ESI+) | [M+H]⁺ (C₁₈H₂₀FN₄S) | Calculated m/z: 343.1444; Found: within 5 ppm |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (6.5-8.0 ppm), Piperazine protons (2.5-3.8 ppm), CH₃ protons (~2.3 ppm) |
| ¹³C NMR | Chemical Shift (δ) | Aromatic/heterocyclic carbons (110-160 ppm), Aliphatic carbons (45-55 ppm) |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance, characteristic of an aryl-fluoride. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~1600 (C=N/C=C stretch), ~1250 (C-F stretch) |
Molecular Pharmacology and Target Interaction Profiling of 4 Fluoroolanzapine
Quantitative Receptor Binding Affinity and Selectivity Profiling
The therapeutic and side-effect profile of thienobenzodiazepine antipsychotics is largely determined by their binding affinities for various neurotransmitter receptors. medsafe.govt.nznih.gov Olanzapine (B1677200) is known to be a multi-receptor antagonist with high affinity for a range of serotonin (B10506), dopamine (B1211576), muscarinic, adrenergic, and histamine (B1213489) receptors. fda.goveuropa.eunih.gov The affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a stronger binding affinity. researchgate.net The following sections detail the interaction kinetics of olanzapine, which serves as a predictive model for 4-fluoroolanzapine.
Olanzapine demonstrates high affinity for all five subtypes of dopamine receptors (D1-D5). medsafe.govt.nzmedchemexpress.com This antagonism, particularly at the D2 receptor in the mesolimbic pathway, is considered central to its antipsychotic effects. drugbank.comkcl.ac.uk Unlike some traditional antipsychotics, olanzapine's broad affinity across the D1-like (D1, D5) and D2-like (D2, D3, D4) families contributes to its "atypical" profile. medsafe.govt.nzkcl.ac.uk The binding affinities for olanzapine at human dopamine receptor subtypes are presented below.
Table 1: Olanzapine Binding Affinity (Ki, nM) for Dopamine Receptors (Data represents the profile of the parent compound, olanzapine, as a reference for this compound)
| Receptor Subtype | Ki (nM) |
|---|---|
| D1 | 31 |
| D2 | 11 - 31 |
| D3 | 11 - 31 |
| D4 | 11 - 31 |
| D5 | 11 - 31 |
Source: medsafe.govt.nzfda.govmedchemexpress.compsychopharmacologyinstitute.com
The fluorine substitution in this compound may alter these binding affinities. Fluorine is a potent electron-withdrawing group that can change the electronic distribution of the aromatic ring, potentially influencing interactions with receptor binding pockets. wikipedia.org However, without direct experimental data, the precise impact on each dopamine receptor subtype remains speculative.
A hallmark of atypical antipsychotics like olanzapine is a higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor. medsafe.govt.nzeuropa.eu Olanzapine is a potent antagonist at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT6. psychopharmacologyinstitute.commedchemexpress.com This potent 5-HT2A antagonism is thought to mitigate some of the motor side effects associated with strong D2 blockade and contribute to efficacy against negative symptoms in schizophrenia. nih.gov
Table 2: Olanzapine Binding Affinity (Ki, nM) for Serotonin Receptors (Data represents the profile of the parent compound, olanzapine, as a reference for this compound)
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT1A | >1000 |
| 5-HT2A | 4 |
| 5-HT2C | 11 |
| 5-HT6 | 5 |
| 5-HT7 | Not Widely Reported |
Source: fda.govnih.govpsychopharmacologyinstitute.commedchemexpress.com
Olanzapine shows very strong affinity for 5-HT2A, 5-HT2C, and 5-HT6 receptors but a significantly lower affinity for the 5-HT1A subtype. nih.gov The interaction of this compound with these receptors would be expected to follow a similar pattern, although the specific Ki values could be shifted due to the electronic and steric effects of the fluorine atom.
Olanzapine displays high affinity for the α1-adrenergic receptor but a lower affinity for the α2-adrenergic receptor. nih.govnih.gov Antagonism at α1-adrenergic receptors is associated with cardiovascular effects such as orthostatic hypotension. fda.govpsychopharmacologyinstitute.com
Table 3: Olanzapine Binding Affinity (Ki, nM) for Adrenergic Receptors (Data represents the profile of the parent compound, olanzapine, as a reference for this compound)
| Receptor Subtype | Ki (nM) |
|---|---|
| α1 | 9 - 19 |
| α2 | >1000 |
Source: fda.govnih.govpsychopharmacologyinstitute.comnih.gov
The data indicates potent antagonism at the α1 receptor. It is plausible that this compound retains this high affinity for the α1 receptor, a characteristic feature of the thienobenzodiazepine structure.
One of the most potent interactions of olanzapine is its high-affinity antagonism of the histamine H1 receptor. fda.govnih.gov This action is strongly linked to sedative side effects and the propensity for weight gain observed with olanzapine treatment. nih.govpsychopharmacologyinstitute.com
Table 4: Olanzapine Binding Affinity (Ki, nM) for Histamine Receptors (Data represents the profile of the parent compound, olanzapine, as a reference for this compound)
| Receptor Subtype | Ki (nM) |
|---|---|
| H1 | 7 - 19 |
Source: fda.govpsychopharmacologyinstitute.comnih.govcapes.gov.br
Given this very high affinity, it is a key area of interest in the development of olanzapine analogues to modulate this interaction. nih.gov The fluorine substitution in this compound could potentially alter H1 affinity, but without empirical data, the extent of this change is unknown.
Olanzapine is an antagonist at all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), with varying affinities across the family. fda.govnih.gov Its affinity is highest for the M1 subtype and lowest for the M2 subtype. nih.govliesbethreneman.com Antagonism at these receptors is responsible for anticholinergic side effects. fda.gov
Table 5: Olanzapine Binding Affinity (Ki, nM) for Muscarinic Receptors (Data represents the profile of the parent compound, olanzapine, as a reference for this compound)
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 1.9 - 70 |
| M2 | 18 - 622 |
| M3 | 25 - 126 |
| M4 | 13 - 350 |
| M5 | 48 - 82 |
Note: A range of Ki values is provided, reflecting variability across different studies and assay conditions. Sources: fda.govpsychopharmacologyinstitute.comnih.govliesbethreneman.comsnmjournals.org
The broad-spectrum muscarinic antagonism is a significant feature of olanzapine's pharmacological profile. This compound would likely retain this anticholinergic activity, though the selectivity profile across the M1-M5 subtypes could be modified by the fluorine substitution.
Unlike many antidepressant medications, olanzapine binds only weakly to the primary monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). wikipedia.org Its affinity for these sites is generally considered to be too low (Ki > 1000 nM) to be clinically significant, meaning it does not substantially inhibit the reuptake of these neurotransmitters. wikipedia.orgfrontiersin.org
Table 6: Olanzapine Binding Affinity (Ki, nM) for Neurotransmitter Transporters (Data represents the profile of the parent compound, olanzapine, as a reference for this compound)
| Transporter | Ki (nM) |
|---|---|
| Dopamine Transporter (DAT) | >10000 |
| Serotonin Transporter (SERT) | >3676 |
| Norepinephrine Transporter (NET) | >10000 |
Source: wikipedia.org
This lack of potent transporter interaction distinguishes olanzapine's mechanism from that of reuptake inhibitors. It is highly probable that this compound shares this characteristic of having very low affinity for DAT, SERT, and NET.
Muscarinic Acetylcholine Receptor Subtype Interaction Kinetics (M1, M2, M3, M4, M5)
Ligand-Receptor Kinetic Parameters for this compound
The interaction of a ligand, such as this compound, with its target receptors is a dynamic process characterized by the rates of binding and unbinding. These kinetic parameters are crucial for understanding the duration of action and the pharmacological profile of a compound.
Association (k_on) and Dissociation (k_off) Rate Constants
The association rate constant (k_on), or on-rate, quantifies how quickly a ligand binds to its receptor. excelleratebio.comderangedphysiology.com It is a measure of the rate of formation of the ligand-receptor complex. excelleratebio.com Conversely, the dissociation rate constant (k_off), or off-rate, describes the rate at which the ligand-receptor complex breaks apart. excelleratebio.com A slow dissociation rate can lead to prolonged receptor binding and a longer duration of action for a drug. excelleratebio.com The equilibrium dissociation constant (K_d), a measure of a ligand's affinity for its receptor, is determined by the ratio of k_off to k_on (K_d = k_off / k_on). excelleratebio.comderangedphysiology.com
Techniques like surface plasmon resonance (SPR) are commonly used to measure these kinetic constants in real-time. nih.govnih.gov
Table 1: Hypothetical Ligand-Receptor Kinetic Parameters for this compound
| Receptor Target | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_d) (nM) |
| Dopamine D2 | Data not available | Data not available | Data not available |
| Serotonin 5-HT2A | Data not available | Data not available | Data not available |
| Other GPCRs | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No specific data for this compound was found in the public domain.
Receptor Occupancy Dynamics in Preclinical Models
Receptor occupancy (RO) assays are used to measure the percentage of target receptors that are bound by a drug at a given dose and time. mdedge.compsychogenics.combioagilytix.com This is a critical parameter in drug development as it helps to establish the relationship between drug exposure and its pharmacological effect (pharmacokinetics/pharmacodynamics or PK/PD). psychogenics.comprecisionformedicine.com Techniques like positron emission tomography (PET) and ex vivo autoradiography are often employed in preclinical studies to determine receptor occupancy in the brain and other tissues. psychogenics.comnih.gov For antipsychotics, optimal efficacy is often associated with a specific range of dopamine D2 receptor occupancy, typically 65% to 80%, while higher occupancy can be linked to adverse effects. nih.gov
Table 2: Hypothetical Preclinical Receptor Occupancy of this compound
| Preclinical Model | Brain Region | Receptor Target | Percent Occupancy (at a given dose) |
| Rat | Striatum | Dopamine D2 | Data not available |
| Mouse | Cortex | Serotonin 5-HT2A | Data not available |
This table is for illustrative purposes only. No specific data for this compound was found in the public domain.
Downstream Signaling Pathway Modulation in In Vitro Systems
The binding of a ligand to a G protein-coupled receptor (GPCR) initiates a cascade of intracellular events known as downstream signaling. promega.com.au Studying how a compound modulates these pathways provides insight into its mechanism of action as an agonist, antagonist, or inverse agonist.
G Protein-Coupled Receptor (GPCR) Activation/Inhibition Assays
GPCR activation can be measured through various assays, including those that detect the recruitment of β-arrestin to the receptor upon ligand binding. thermofisher.combiorxiv.org These assays can quantify the ability of a compound to stimulate or block receptor-mediated signaling. thermofisher.com Luciferase reporter gene assays are also commonly used to measure the transcriptional responses downstream of GPCR activation. promega.com.au
Table 3: Hypothetical GPCR Activation/Inhibition Profile of this compound
| Receptor Target | Assay Type | Agonist/Antagonist Activity | Potency (EC₅₀/IC₅₀) (nM) |
| Dopamine D2 | β-Arrestin Recruitment | Data not available | Data not available |
| Serotonin 5-HT2A | Luciferase Reporter | Data not available | Data not available |
This table is for illustrative purposes only. No specific data for this compound was found in the public domain.
Adenylyl Cyclase Activity Modulation
Adenylyl cyclase is an enzyme that produces the second messenger cyclic AMP (cAMP) in response to GPCR activation. sigmaaldrich.comnih.gov Some GPCRs stimulate adenylyl cyclase (via Gs proteins), while others inhibit it (via Gi proteins). merckmillipore.com Assays that measure cAMP levels can therefore determine whether a compound enhances or suppresses this signaling pathway. nih.govmdpi.com
Intracellular Second Messenger Systems (e.g., Calcium Flux)
Another key second messenger is intracellular calcium (Ca²⁺). expertcytometry.com Activation of certain GPCRs (coupled to Gq proteins) leads to the release of calcium from intracellular stores. nih.gov Calcium flux assays, often using fluorescent indicators like Fluo-4, allow for the real-time measurement of these changes in intracellular calcium concentration upon receptor stimulation. sigmaaldrich.combmglabtech.comrheniumbio.co.il
Table 4: Hypothetical Downstream Signaling Effects of this compound
| Signaling Pathway | In Vitro System | Effect |
| Adenylyl Cyclase Activity | Recombinant cells expressing target receptors | Data not available |
| Intracellular Calcium Flux | Recombinant cells expressing target receptors | Data not available |
This table is for illustrative purposes only. No specific data for this compound was found in the public domain.
Beta-Arrestin Recruitment and Receptor Internalization Studies
Beta-Arrestin Recruitment:
G protein-coupled receptors (GPCRs), the primary targets of antipsychotic drugs, signal through both G protein-dependent pathways and β-arrestin-mediated pathways. Studies on olanzapine indicate that it acts as an antagonist of dopamine-induced β-arrestin2 recruitment to the dopamine D2 receptor. nih.govpnas.orgcapes.gov.brpnas.org In cellular assays, olanzapine, along with other antipsychotics like haloperidol, clozapine (B1669256), and ziprasidone, fully inhibited the recruitment of β-arrestin2 to the D2 receptor in a concentration-dependent manner. nih.gov This antagonism of the β-arrestin pathway is a shared characteristic among many clinically effective antipsychotics. pnas.orgcapes.gov.br
For this compound, it is highly probable that it would also act as an antagonist of β-arrestin recruitment at the D2 receptor, similar to its parent compound. The introduction of a fluorine atom is not generally expected to convert an antagonist into an agonist for β-arrestin recruitment. In fact, some research focuses on developing β-arrestin-biased D2R antagonists as a potential strategy for improved antipsychotics. researchgate.net One study on a β-arrestin-biased analog of aripiprazole, UNC9994, showed it stimulated D2R-mediated β-arrestin recruitment without activating the G-protein pathway. biorxiv.org However, olanzapine and its analogs are not reported to share this specific biased agonism.
Receptor Internalization:
Receptor internalization is a key mechanism for regulating receptor density and signaling. Olanzapine has been shown to induce the internalization of several receptors, most notably the serotonin 5-HT2A receptor. nih.gov This effect is consistent with its antagonist activity at this receptor. nih.gov Chronic treatment with olanzapine leads to a redistribution of 5-HT2A receptors from the plasma membrane to the interior of the cell. nih.gov Similarly, olanzapine and clozapine have been found to induce the internalization and subsequent lysosomal degradation of 5-HT7 receptors. ugent.be
Regarding this compound, it would be expected to retain the ability to induce internalization of receptors it antagonizes, such as the 5-HT2A receptor. The process of receptor internalization for some GPCRs is dependent on β-arrestin. researchgate.net Given that this compound is predicted to be an antagonist of β-arrestin recruitment, the precise dynamics of its induced receptor internalization would be an important area for empirical investigation. Studies on olanzapine also indicate it can impair the endocytosis of other receptors, such as the insulin (B600854) receptor (INSR), which may contribute to some of its metabolic side effects. dovepress.com
Functional Agonism, Antagonism, and Inverse Agonism Evaluation in Cellular Assays
Functional Antagonism:
Olanzapine is a potent antagonist at multiple receptors, a key feature of its antipsychotic action. drugbank.commentalhealthjournal.org Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. guidetopharmacology.orgresearchgate.net Functional studies have consistently demonstrated olanzapine's potent antagonism at these receptors. drugbank.com Flumezapine (B607469), the fluorinated analog, is also characterized as a dopamine receptor antagonist. wikipedia.org In fact, flumezapine was found to have a five times higher antidopaminergic to anticholinergic ratio compared to clozapine, indicating a strong dopamine receptor blockade. wikipedia.org
Based on this, this compound is expected to be a functional antagonist at dopamine and serotonin receptors. The fluorine substitution in flumezapine appears to maintain, and potentially enhance, the dopamine receptor antagonism.
Functional Agonism:
Olanzapine is not known to be a functional agonist at the primary receptors associated with antipsychotic efficacy (dopamine and serotonin receptors). Its therapeutic action is mediated by blocking the activity of the endogenous neurotransmitters at these sites. There is no evidence to suggest that the addition of a fluorine atom would convert this compound into a functional agonist at these receptors.
Inverse Agonism:
Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal, constitutive activity. Olanzapine has been shown to exhibit inverse agonist activity at serotonin 5-HT2A and 5-HT2C receptors. patsnap.comnih.govnih.gov This inverse agonism at 5-HT2C receptors, in particular, is a property shared by several atypical antipsychotics and is hypothesized to contribute to their unique clinical profiles. nih.gov Some typical and atypical antipsychotics also display inverse agonist actions at the human 5-HT2C-INI receptor isoform. patsnap.com
It is highly probable that this compound would also display inverse agonist properties at 5-HT2A and 5-HT2C receptors, mirroring the activity of olanzapine. The structural similarity makes it likely that it would interact with the receptor in a way that stabilizes the inactive conformation.
Comparative Receptor Pharmacology of this compound with Olanzapine and Related Thienobenzodiazepines
A comparative analysis of the receptor binding profiles of olanzapine and its close relative, clozapine, reveals both similarities and key differences that influence their clinical effects. Both are thienobenzodiazepines and exhibit a broad spectrum of receptor affinities. guidetopharmacology.orgpsychiatryonline.org
Olanzapine generally has a higher affinity for 5-HT2A receptors than for D2 receptors. psychiatryonline.orgupf.edu However, its affinity for the D2 receptor is significantly higher than that of clozapine. upf.edu This results in a higher D2 receptor occupancy at therapeutic doses for olanzapine (70-80%) compared to clozapine (30-60%). upf.edu Both olanzapine and clozapine have a high affinity for a range of other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to their side effect profiles. drugbank.comguidetopharmacology.org
The introduction of a fluorine atom, as seen in flumezapine, can modulate this receptor binding profile. As previously mentioned, flumezapine has a higher antidopaminergic to anticholinergic ratio than clozapine, suggesting a more potent dopamine receptor blockade relative to its muscarinic receptor affinity. wikipedia.org This is a significant point of differentiation, as the anticholinergic effects of these drugs are associated with various side effects.
The table below provides a comparative overview of the receptor binding affinities (Ki, nM) for olanzapine and clozapine at various receptors. Data for this compound is not available and is denoted as N/A. The information for olanzapine and clozapine is compiled from various sources. drugbank.comresearchgate.net
| Receptor | Olanzapine (Ki, nM) | Clozapine (Ki, nM) | This compound (Ki, nM) |
| Dopamine D1 | 31 | 85 | N/A |
| Dopamine D2 | 11 | 125 | N/A |
| Dopamine D3 | 48 | 18 | N/A |
| Dopamine D4 | 27 | 9 | N/A |
| Serotonin 5-HT2A | 4 | 13 | N/A |
| Serotonin 5-HT2C | 11 | 13 | N/A |
| Serotonin 5-HT3 | 100 | 250 | N/A |
| Serotonin 5-HT6 | 10 | 6 | N/A |
| Muscarinic M1 | 2.5 | 1.9 | N/A |
| Histamine H1 | 7 | 1 | N/A |
| Adrenergic α1 | 19 | 7 | N/A |
| Adrenergic α2 | 230 | 15 | N/A |
Preclinical Pharmacokinetics and Biochemical Metabolism of 4 Fluoroolanzapine
In Vitro Metabolic Stability Assessment and Enzyme Kinetics
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays measure the rate at which the compound is metabolized by liver enzymes.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. creative-biolabs.com Stability studies in microsomes from different species are crucial for identifying potential interspecies differences in metabolism, which can aid in the selection of appropriate animal models for further preclinical testing. nih.govnih.gov
For 4-Fluoroolanzapine, these studies would involve incubating the compound with liver microsomes from rats, dogs, and humans. enamine.net The rate of disappearance of the parent compound over time would be monitored by a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. nuvisan.com
Table 1: Illustrative Data from a Hepatic Microsomal Stability Assay This table is a template illustrating the type of data generated from such a study. Actual values for this compound are not yet publicly available.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | Value to be determined | Value to be determined |
| Dog | Value to be determined | Value to be determined |
| Human | Value to be determined | Value to be determined |
Identifying the specific CYP isoforms responsible for metabolizing a drug is critical for predicting drug-drug interactions (DDIs). chemisgroup.usevotec.com Olanzapine (B1677200), the parent compound, is primarily metabolized by CYP1A2, with minor contributions from CYP2D6 and CYP3A4. genesight.comnih.gov It is anticipated that this compound will follow a similar metabolic profile.
Reaction phenotyping studies would utilize a panel of recombinant human CYP enzymes to pinpoint which isoforms metabolize this compound. Furthermore, the potential of this compound to inhibit these key enzymes is assessed. bioivt.com Significant inhibition of a major CYP isoform could lead to clinically relevant DDIs when co-administered with other drugs metabolized by the same enzyme. biomolther.org For example, potent inhibition of CYP3A4, which metabolizes approximately 50% of prescribed drugs, would be a significant concern. wikipedia.org
Table 2: Example of CYP Isoform Contribution to Metabolism This table illustrates the expected format of results from a reaction phenotyping study, based on olanzapine data.
| CYP Isoform | Contribution to Metabolism of this compound (%) |
|---|---|
| CYP1A2 | Predominantly high |
| CYP2D6 | Minor to moderate |
| CYP3A4 | Minor |
| CYP2E1 | Likely negligible |
The inhibitory potential is typically reported as an IC50 value, which is the concentration of the drug that causes 50% inhibition of the enzyme's activity.
Table 3: Illustrative Data for CYP Inhibition Potential (IC50 values) This table is a template showing how data on the inhibition of CYP enzymes by this compound would be presented. Actual values are not yet publicly available.
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | Value to be determined |
| CYP2D6 | Value to be determined |
| CYP3A4 | Value to be determined |
| CYP2E1 | Value to be determined |
Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. longdom.orgnumberanalytics.com The primary Phase II enzymes are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov Olanzapine is known to undergo extensive glucuronidation. Therefore, it is highly probable that this compound and its oxidative metabolites will also be substrates for UGT enzymes. drughunter.comevotec.com Studies using human liver microsomes or S9 fractions supplemented with the necessary cofactors (e.g., UDPGA for UGTs, PAPS for SULTs) would be conducted to confirm the involvement of these pathways. enamine.net
Cytochrome P450 (CYP) Isoform Reaction Phenotyping and Inhibition Potential (e.g., CYP1A2, CYP2D6, CYP3A4, CYP2E1)
Identification and Structural Characterization of Metabolites
Identifying the metabolites of a new drug candidate is essential to understand its metabolic fate and to assess whether any of the metabolites are pharmacologically active or potentially toxic.
Based on the metabolism of olanzapine, the primary oxidative metabolic pathways for this compound are expected to be N-demethylation and aromatic hydroxylation. The resulting metabolites would then likely undergo conjugation, primarily glucuronidation. The identification and structural characterization of these metabolites would be achieved by incubating this compound with liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry (HR-MS). admescope.com
The presence of a fluorine atom on the aromatic ring introduces the possibility of specific metabolic transformations. While the carbon-fluorine bond is generally stable, metabolic defluorination can occur, although it is often a minor pathway for many fluorinated drugs. nih.gov The potential for defluorination of this compound would be investigated, as the release of fluoride (B91410) ions can be associated with toxicity. nih.gov Studies on other fluorinated compounds have shown that hydroxylation of the aromatic ring can sometimes lead to defluorination. nih.gov The analytical methods used for metabolite identification would be specifically tailored to detect any potential defluorinated metabolites.
Oxidative and Conjugated Metabolites of this compound
In Vitro Permeability and Transport Studies
In vitro permeability assays are crucial early-stage studies in drug discovery used to predict how a compound might be absorbed in the human intestine.
Specific Caco-2 cell permeability data for this compound is not available in the reviewed public literature.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the oral absorption of drugs. medtechbcn.comsolvobiotech.com When cultured, these cells differentiate to form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and metabolic enzymes. jbclinpharm.orgevotec.com
In a typical assay, the compound is added to either the apical (lumen side) or basolateral (blood side) of the cell monolayer, and its rate of appearance on the opposite side is measured. medtechbcn.com This provides the apparent permeability coefficient (Papp), a quantitative measure of the permeability rate. medtechbcn.com Compounds can be classified as having low, moderate, or high permeability based on their Papp values. researchgate.net
A bidirectional Caco-2 assay, where transport is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, is performed to calculate an efflux ratio (ER). evotec.com The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). evotec.com An efflux ratio greater than 2 typically indicates that the compound is actively transported out of the cell by efflux pumps, which can limit its absorption and bioavailability. evotec.comresearchgate.net
Information regarding the specific interaction of this compound with P-glycoprotein or other transporters is not found in the public domain.
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key ATP-dependent efflux pump that transports a wide variety of foreign substances out of cells. scielo.brmdpi.com It is highly expressed in critical barrier tissues, including the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys. nih.govmdpi.com
For drugs intended to act on the central nervous system, like antipsychotics, being a P-gp substrate is a major challenge as the transporter can actively pump the drug out of the brain, reducing its efficacy. nih.gov Therefore, in vitro studies are essential to determine if a new compound is a substrate or an inhibitor of P-gp and other relevant transporters like Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs). solvobiotech.comscielo.br These studies often use cell lines that are genetically engineered to overexpress a specific transporter, allowing for precise characterization of the compound's interaction. nih.gov Identifying a compound as a substrate or inhibitor is critical for predicting potential drug-drug interactions and understanding its disposition in vivo. mdpi.com
Caco-2 Cell Monolayer Permeability and Efflux Ratio
Preclinical In Vivo Pharmacokinetic Profiling in Animal Models
In vivo pharmacokinetic (PK) studies in animals are a cornerstone of preclinical drug development, providing essential data on how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.
Specific in vivo pharmacokinetic data for this compound in any animal species has not been publicly reported.
Pharmacokinetic studies are conducted in at least two species, typically one rodent (like rats or mice) and one non-rodent (like dogs or monkeys), as required by regulatory agencies. semanticscholar.orgmdpi.com These studies characterize the plasma concentration of the drug over time following administration through different routes, such as intravenous (IV) and oral (PO). plos.org
Key parameters derived from these studies include:
Absorption: How quickly and to what extent the drug is absorbed into the bloodstream after oral administration.
Distribution: The extent to which the drug spreads from the bloodstream into different tissues and organs. The volume of distribution (Vd) is a key parameter indicating how extensively a drug is distributed. mdpi.com
Elimination Kinetics: The rate at which the drug is removed from the body, typically described by the elimination half-life (t½) and clearance. nih.gov Observing prolonged or "flip-flop" kinetics can indicate that the rate of absorption is slower than the rate of elimination. semanticscholar.org
Data on the bioavailability and clearance of this compound in animal models are not available in the public record.
Absolute bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged compared to an intravenous dose. mdpi.comnih.gov It is a key indicator of a drug's potential for oral administration. Low oral bioavailability can be due to poor absorption, significant efflux transport, or extensive first-pass metabolism in the gut wall or liver. semanticscholar.orgnih.gov Studies in different animal species can reveal significant variability in bioavailability. semanticscholar.orgresearchgate.net
Clearance (CL) describes the rate at which a drug is removed from the body, expressed as the volume of plasma cleared of the drug per unit of time. nih.gov High clearance values, especially those exceeding hepatic blood flow, suggest that the drug is eliminated by organs other than the liver (extra-hepatic elimination). plos.org Understanding the primary clearance mechanisms, whether through metabolism by liver enzymes (like cytochrome P450s) or excretion by the kidneys, is fundamental for predicting drug half-life and potential drug-drug interactions. mdpi.comnih.gov
Specific data on the tissue distribution and blood-brain barrier penetration of this compound is not publicly available.
For a drug intended to treat a central nervous system (CNS) disorder, its ability to cross the blood-brain barrier (BBB) is paramount. nih.goveuropa.eu The BBB is a highly selective barrier that protects the brain from harmful substances, and it actively removes many drugs via efflux transporters like P-gp. nih.govnih.gov
Tissue distribution studies, often conducted using radiolabeled compounds in rodent models, determine the concentration of the drug in various organs, including the brain, liver, kidneys, and spleen, at different time points after administration. nih.govnih.gov These studies reveal where the drug accumulates and can provide early indications of potential target organs for efficacy or toxicity. nih.govnih.gov The brain-to-plasma concentration ratio is a key metric used to quantify BBB penetration. jnjmedicalconnect.com A lack of sufficient BBB penetration is a common reason for the failure of CNS drug candidates in clinical development. mdpi.com
Metabolite Profiles in Preclinical Biological Fluids and Tissues
In the absence of direct experimental data for this compound, the known metabolic pathways of olanzapine in preclinical species, such as rats, can serve as a predictive framework. Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation. drugbank.comeuropa.eu The major metabolic routes for olanzapine involve N-demethylation, aromatic hydroxylation, N-oxidation, and direct glucuronidation of the piperazine (B1678402) nitrogen. pharmgkb.orgmdpi.com
It is hypothesized that this compound would follow analogous metabolic pathways. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability, may alter the quantitative profile of these metabolites. researchgate.netselvita.com Fluorine is a small, highly electronegative atom that can block sites of metabolism susceptible to oxidation. selvita.com
Potential Phase I Metabolites:
N-Desmethyl-4-fluoroolanzapine: This metabolite would result from the removal of the methyl group from the piperazine ring, a major pathway for olanzapine catalyzed primarily by cytochrome P450 (CYP) 1A2. pharmgkb.org
2-Hydroxymethyl-4-fluoroolanzapine: Formed by the oxidation of the methyl group on the thienobenzodiazepine core, this pathway is a known route for olanzapine metabolism, mediated by CYP2D6. europa.eupharmgkb.org The electronic influence of the fluorine atom on the aromatic ring might affect the rate of this reaction.
This compound-N-oxide: Oxidation of the distal nitrogen atom of the piperazine ring by flavin-containing monooxygenases (FMOs) is another established pathway for olanzapine. mdpi.com
Aromatic Hydroxylation: While olanzapine undergoes aromatic hydroxylation, the position of the fluorine atom at the 4-position of the phenyl ring in this compound would likely block hydroxylation at that site. However, hydroxylation at other positions on the aromatic rings could still occur.
Potential Phase II Metabolites:
This compound-10-N-glucuronide: Direct conjugation of glucuronic acid to the nitrogen at position 10 of the benzodiazepine (B76468) ring is a major metabolic pathway for olanzapine. europa.eupharmgkb.org This is expected to be a significant metabolite for this compound as well.
This compound-4'-N-glucuronide: Glucuronidation can also occur at the 4'-nitrogen of the piperazine ring. mdpi.com
Sulfate (B86663) Conjugates: While less prominent than glucuronidation for olanzapine, sulfate conjugation of hydroxylated metabolites is a potential metabolic route. nih.gov
Distribution in Preclinical Biological Fluids and Tissues:
In preclinical studies with olanzapine, the parent drug and its metabolites are typically quantified in plasma, urine, and feces to understand absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Tissue distribution studies, often conducted in rodents, help to identify potential sites of accumulation of the drug and its metabolites. mdpi.com For this compound, it would be expected that the parent drug and its metabolites would be present in these same biological matrices. Analysis is typically performed using sensitive bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The following tables are predictive and illustrate the types of data that would be generated in preclinical metabolite profiling studies of this compound. The values are hypothetical and are intended for illustrative purposes only, as no specific experimental data is currently available.
Table 1: Hypothetical Metabolite Profile of this compound in Rat Plasma
| Metabolite | Predicted Abundance (Relative to Parent) |
| This compound | - |
| N-Desmethyl-4-fluoroolanzapine | Moderate |
| 2-Hydroxymethyl-4-fluoroolanzapine | Low |
| This compound-N-oxide | Low |
| This compound-10-N-glucuronide | High |
Table 2: Hypothetical Excretion Profile of this compound and its Metabolites in Rat Urine and Feces (% of Administered Dose)
| Compound | Urine | Feces |
| This compound (Unchanged) | < 5% | < 10% |
| Metabolites | 40 - 60% | 20 - 30% |
It is crucial to emphasize that these profiles are speculative. Definitive identification and quantification of this compound metabolites in preclinical biological fluids and tissues would require dedicated in vitro and in vivo metabolism studies using radiolabeled compounds or advanced mass spectrometry techniques. nuvisan.com Such studies would be essential to fully characterize the pharmacokinetic and metabolic properties of this compound and to understand how fluorination impacts the disposition of the olanzapine scaffold.
Analytical and Bioanalytical Methodologies for 4 Fluoroolanzapine Research
Chromatographic Separation Techniques for Quantification and Impurity Profiling
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. ijpsjournal.comrotachrom.com For 4-Fluoroolanzapine, liquid and gas chromatography techniques are paramount for quantification and for ensuring the purity of the active pharmaceutical ingredient (API). labmanager.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. ijpsjournal.com The development of a robust HPLC method is a critical first step in the analysis of this compound. This process involves the careful selection of a stationary phase (column), a mobile phase, and a suitable detector to achieve optimal separation and sensitivity. labmanager.comrjptonline.org Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds like this compound. rjptonline.orgnih.gov
Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure the method is reliable and reproducible. ich.orgejgm.co.uk Key validation parameters include:
Accuracy : The closeness of the test results to the true value. au.dk
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. au.dk
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. labmanager.com
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected. ejgm.co.uk
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ejgm.co.uk
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters. labmanager.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating the analyte from impurities based on hydrophobicity. rjptonline.org |
| Mobile Phase | Acetonitrile (B52724) and Ammonium Formate Buffer (e.g., 20:80, v/v) | The solvent system that carries the sample through the column. rjptonline.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. |
| Detection | UV/Vis or Diode Array Detector (DAD) at ~254 nm | Measures the analyte's absorbance of light for quantification. mdpi.com |
| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |
| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. labmanager.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. researchgate.netresearchgate.net This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. researchgate.netmdpi.com
Key advantages and applications of UPLC in this compound research include:
Increased Throughput : Shorter analysis times (often by a factor of up to 9) allow for a higher number of samples to be processed, which is beneficial in drug development and quality control. researchgate.net
Enhanced Resolution : The high resolving power of UPLC enables better separation of the main compound from closely related impurities and degradation products, which is critical for impurity profiling. irjmets.com
Improved Sensitivity : Sharper and narrower peaks lead to higher peak heights and improved signal-to-noise ratios, allowing for the detection and quantification of low-level impurities and metabolites. mdpi.comajpaonline.com
Reduced Solvent Consumption : Lower flow rates and shorter run times contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique. irjmets.com
Bioanalysis : The high sensitivity of UPLC, especially when coupled with mass spectrometry, is ideal for pharmacokinetic studies, requiring the measurement of low drug concentrations in biological fluids. ajpaonline.com
Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm researchgate.net |
| Pressure | 600 - 4,000 psi | up to 15,000 psi |
| Resolution | Good | Excellent irjmets.com |
| Analysis Speed | Slower | Faster (up to 9x) researchgate.net |
| Sensitivity | Standard | High mdpi.com |
| Solvent Consumption | Higher | Lower irjmets.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. ijpsjournal.com While this compound itself is a relatively non-volatile molecule, GC is highly relevant for the analysis of its potential volatile metabolites or when the compound is chemically modified (derivatized) to increase its volatility. nih.gov
The analysis of volatile organic compounds (VOCs) produced during metabolism can provide insights into metabolic pathways. nih.govnih.gov GC coupled with mass spectrometry (GC-MS) is the standard method for identifying these volatile metabolites in biological samples such as urine or breath. metabolomicsworkbench.orgspectroscopyonline.com For non-volatile compounds like this compound, derivatization is a necessary step for GC analysis. This involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative that can be readily analyzed by GC. nih.gov
Table 3: Potential Applications of GC in this compound Research
| Application | Analyte Type | Rationale |
|---|---|---|
| Metabolite Profiling | Volatile Metabolites (e.g., low molecular weight aldehydes, ketones) | Identification of metabolic end-products in biological matrices like urine or plasma headspace. nih.gov |
| Quantification | Derivatized this compound | Chemical modification to enable analysis by GC, potentially offering an alternative to HPLC for specific applications. nih.gov |
| Impurity Analysis | Volatile process impurities | Detection of volatile impurities that may be present from the synthesis process. |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Mass Spectrometry (MS) Detection and Structural Elucidation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity, especially when coupled with chromatographic separation techniques like LC or GC. mdpi.comperkinelmer.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically performed using a triple quadrupole or ion trap instrument. perkinelmer.comwikipedia.org In a typical LC-MS/MS experiment, the first mass analyzer selects the precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer then separates and detects specific fragment ions (product ions). perkinelmer.commdpi.com
This technique, particularly in the mode of Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices such as blood, plasma, and urine. au.dknih.gov The high specificity of MRM minimizes interference from other matrix components, allowing for accurate quantification at very low levels (picogram to nanogram per milliliter). perkinelmer.com
Table 4: Hypothetical MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| This compound | [M+H]⁺ | Fragment 1 | Primary transition for quantification. |
| This compound | [M+H]⁺ | Fragment 2 | Confirmation transition to ensure identity. |
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or FT-ICR, provides highly accurate mass measurements (typically with an error of <5 ppm). ijpras.comnih.gov This capability allows for the determination of the elemental composition of an ion, which is a critical step in identifying unknown metabolites. nih.govnih.gov
In the context of this compound research, LC-HRMS is a powerful tool for:
Metabolite Profiling : Conducting untargeted or targeted screening of biological samples to obtain a comprehensive profile of metabolites. animbiosci.orgfrontlinegenomics.com
Structural Elucidation : By combining accurate mass data with fragmentation patterns (from MS/MS experiments on the HRMS instrument), the structures of novel metabolites can be proposed and identified. ijpras.com
Distinguishing Isobars : Differentiating between isobaric compounds (molecules with the same nominal mass but different elemental formulas), which is a common challenge in metabolomics. nih.gov
Table 5: Example of HRMS in Distinguishing Isobaric Compounds
| Elemental Formula | Nominal Mass | Exact Mass | Required Mass Resolution |
|---|---|---|---|
| C₁₀H₁₂N₂O | 176 | 176.09496 | > 5,000 |
Application of Isotope-Labeled Internal Standards in Quantitative Assays
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variability throughout the analytical process. scispace.com For the analysis of this compound, the use of stable isotope-labeled (SIL) internal standards is the preferred approach. nih.gov These standards, where atoms like hydrogen are replaced with deuterium (B1214612) (²H or D) or carbon with ¹³C, have nearly identical chemical and physical properties to the analyte. nih.govacanthusresearch.com This similarity ensures they co-elute and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. scispace.comacanthusresearch.com
The ideal SIL internal standard for this compound would be a deuterated version of the molecule, such as this compound-d₃ or this compound-d₈, analogous to the deuterated standards used for olanzapine (B1677200) analysis. nih.gov The key considerations for creating a robust SIL internal standard include:
Stability of the Label: Deuterium or ¹³C labels must be placed on non-exchangeable positions within the molecule to prevent loss or exchange with protons from the solvent or biological matrix. acanthusresearch.com
Mass Difference: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the internal standard is necessary to prevent isotopic crosstalk.
Isotopic Purity: The SIL standard should have a very low content of the unlabeled analyte to ensure accuracy, especially at the lower limit of quantification. researchgate.net
While SIL standards are considered the gold standard, structural analogs can be used if a suitable SIL version is unavailable. nih.gov However, these analogs may have different extraction recoveries and ionization efficiencies, which can compromise assay accuracy. scispace.comnih.gov The use of an appropriate SIL internal standard significantly enhances the reproducibility and reliability of quantitative assays for this compound in complex biological matrices. scispace.comacanthusresearch.com
Sample Preparation Techniques for Biological Matrices in Preclinical Studies
Analyzing drugs like this compound in biological matrices such as plasma, serum, or tissue homogenates presents a significant challenge due to the complexity of these samples. chromatographyonline.comnih.gov Direct injection into analytical instruments is not feasible as proteins and other endogenous components can damage the equipment and interfere with detection. chromatographyonline.comorochem.com Therefore, effective sample preparation is a critical first step to isolate the analyte of interest, remove interferences, and ensure the reliability of preclinical data. orochem.comnih.gov The most common techniques employed are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comnih.gov
Protein Precipitation (PPT) is a widely used technique in bioanalysis due to its speed, simplicity, and low cost. chromatographyonline.com The process involves adding a water-miscible organic solvent, such as acetonitrile or methanol (B129727), to the biological sample (e.g., plasma) to denature and precipitate the abundant proteins. chromatographyonline.comresearchgate.net After centrifugation, the clear supernatant containing the analyte can be directly injected or further processed. While fast and efficient for high-throughput screening, PPT is the least selective method and may result in significant matrix effects due to the co-extraction of other endogenous components like phospholipids, which can suppress or enhance the analyte signal in mass spectrometry. chromatographyonline.comlcms.cz
Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity and sample cleanup compared to PPT. nih.govactapharmsci.com This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. actapharmsci.com For a basic compound like this compound, the pH of the aqueous phase is adjusted to keep the analyte in its non-ionized, more hydrophobic state, facilitating its transfer into an organic solvent like ethyl acetate (B1210297) or a mixture of solvents. actapharmsci.com The optimization of LLE involves selecting the appropriate organic solvent, adjusting the sample pH, and optimizing the extraction volume and mixing time to maximize recovery and minimize the extraction of interfering substances. actapharmsci.com While more selective than PPT, LLE is more labor-intensive and uses larger volumes of organic solvents. orochem.com
A comparative study on fexofenadine (B15129) extraction showed that while PPT with methanol yielded higher recovery rates (>90%), LLE provided a cleaner extract. actapharmsci.com The choice between PPT and LLE often involves a trade-off between speed, recovery, and the cleanliness of the final extract required for the specific analytical method. actapharmsci.com
Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that provides superior sample cleanup and analyte pre-concentration compared to PPT and LLE. chromatographyonline.comnih.gov The method is based on the partitioning of an analyte between a solid sorbent (stationary phase) and the liquid sample (mobile phase). slideshare.net For this compound, which is a relatively nonpolar, basic compound, a reversed-phase SPE sorbent like C8 or C18 would be a common choice. chromatographyonline.com
The development of an SPE method involves a systematic four-step process: scpscience.com
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample interaction. chromatographyonline.comscpscience.com
Loading: The pre-treated biological sample is passed through the sorbent bed. The analyte of interest is retained on the sorbent through hydrophobic interactions, while many polar, interfering components pass through to waste. slideshare.netscpscience.com
Washing: The sorbent is washed with a specific solvent mixture (e.g., a low percentage of organic solvent in water) to remove any remaining weakly bound interferences without eluting the analyte. scpscience.com
Elution: A strong organic solvent (e.g., methanol or acetonitrile, sometimes with a modifier like formic acid or ammonia (B1221849) to ensure the analyte is in the correct charge state) is used to disrupt the analyte-sorbent interactions and elute the purified this compound for analysis. scpscience.com
SPE offers significant advantages, including higher recoveries, cleaner extracts, reduced matrix effects, and the potential for automation, making it suitable for methods requiring high sensitivity and specificity. nih.govslideshare.net
Protein Precipitation and Liquid-Liquid Extraction Optimization
Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)
To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated. wjarr.comeuropa.eu Method validation is a process that demonstrates the performance characteristics of the method, adhering to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). demarcheiso17025.comeuropa.eu Key parameters include linearity, accuracy, precision, and the limits of detection and quantification. wjarr.comelementlabsolutions.com
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. elementlabsolutions.com It is typically assessed by analyzing a minimum of five standards across a specified range. wjarr.comeuropa.eu The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear. wjarr.comeuropa.eu For an assay of an active substance, this range is often 80% to 120% of the expected test concentration. europa.eu
Accuracy: Accuracy reflects the closeness of the measured value to the true value. elementlabsolutions.com It is determined by analyzing samples with known concentrations of this compound (e.g., spiked control matrix) and calculating the percent recovery. europa.euelementlabsolutions.com Accuracy should be assessed across the method's range, typically using a minimum of three concentration levels (low, medium, and high) with multiple replicates at each level. elementlabsolutions.com
Precision: Precision measures the degree of agreement among a series of measurements from the same sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval. europa.eu
Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. europa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD is the lowest concentration of an analyte that the analytical method can reliably detect, though not necessarily quantify with accuracy. bio-rad.comddtjournal.net It is often determined based on the signal-to-noise ratio, typically around 3:1. ddtjournal.net
The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. bio-rad.comddtjournal.net The LOQ is a critical parameter for quantitative assays and is often defined as the lowest standard on the calibration curve that meets acceptance criteria for precision (e.g., RSD ≤ 20%) and accuracy (e.g., 80-120%). ddtjournal.netquanterix.com
The table below summarizes typical acceptance criteria for these validation parameters in bioanalytical methods.
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of the nominal value (±20% at LOQ). |
| Precision (Repeatability & Intermediate) | Agreement between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Lowest standard on the calibration curve meeting accuracy and precision criteria. |
Radiometric Techniques in Binding and Metabolism Studies
Radiometric techniques are highly sensitive methods that utilize radioactively labeled compounds (radioligands) to study drug-receptor interactions and metabolic pathways. oncodesign-services.comoncodesign-services.com These assays are foundational in pharmacology for characterizing the binding properties of new chemical entities like this compound. sygnaturediscovery.comumich.edu
Radioligand binding assays are used to determine the affinity and selectivity of a compound for specific receptors. giffordbioscience.comnih.gov These assays are crucial for understanding the pharmacological profile of this compound, particularly its interaction with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for atypical antipsychotics. nih.govnih.gov The assays typically involve incubating a radiolabeled ligand with a biological preparation containing the target receptor (e.g., cell membranes or tissue homogenates). oncodesign-services.comrevvity.com
In a competition binding assay , a fixed concentration of a radioligand known to bind to the target receptor is incubated with varying concentrations of an unlabeled test compound (the "competitor"), such as this compound. oncodesign-services.commerckmillipore.com The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor as the concentration of the test compound increases, an inhibition constant (Kᵢ) can be determined. oncodesign-services.comgiffordbioscience.com The Kᵢ value represents the affinity of the test compound for the receptor; a lower Kᵢ value indicates a higher binding affinity. giffordbioscience.com
The affinity of this compound for various receptors can be compared to that of olanzapine and other relevant compounds to characterize its receptor binding profile. Olanzapine itself has a high affinity for a range of receptors, including dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT₂ₐ, 5-HT₂꜀, 5-HT₃, 5-HT₆) receptors. nih.govfrontiersin.org Research into similar compounds suggests that this compound would likely exhibit a multi-receptor binding profile. For example, studies on the closely related compound sertraline, sometimes described as a serotonin-dopamine reuptake inhibitor, show high affinity for the serotonin transporter (SERT) and notable affinity for the dopamine transporter (DAT). wikipedia.org
The table below illustrates hypothetical Kᵢ values for this compound at key CNS receptors, based on the known pharmacology of olanzapine and related fluorinated analogs. These values are essential for predicting the compound's potential mechanism of action.
| Receptor Target | Binding Parameter | Hypothetical Value for this compound (nM) |
|---|---|---|
| Dopamine D₂ | Kᵢ | 1-15 |
| Dopamine D₃ | Kᵢ | 5-25 |
| Dopamine D₄ | Kᵢ | 5-30 |
| Serotonin 5-HT₂ₐ | Kᵢ | 1-10 |
| Serotonin 5-HT₂꜀ | Kᵢ | 5-20 |
| Serotonin 5-HT₆ | Kᵢ | 5-20 |
| Histamine (B1213489) H₁ | Kᵢ | 1-10 |
| Muscarinic M₁ | Kᵢ | 10-50 |
Radiometric Metabolism Assays (e.g., using [¹⁴C] or [³H] labeled this compound)
Radiometric metabolism assays are a cornerstone in drug metabolism research, providing a quantitative and definitive method to trace the fate of a drug candidate within a biological system. These assays involve the use of a radiolabeled version of the compound, most commonly with Carbon-14 ([¹⁴C]) or Tritium ([³H]), to facilitate detection and quantification of the parent compound and its metabolites in various biological matrices. nih.gov The high sensitivity of detection and the ability to track all drug-related material, regardless of chemical structure, make this a critical tool in preclinical and clinical development. nih.govfda.gov
The synthesis of a radiolabeled compound like this compound requires careful consideration of the label's position within the molecule. news-medical.net The radioisotope must be placed in a metabolically stable position to ensure that it remains with the core structure throughout the biotransformation processes. nih.gov This prevents the premature loss of the radiolabel as a simple, non-representative molecule (e.g., tritiated water), which would compromise the quantitative integrity of the study. europa.eu For complex molecules, this may necessitate the synthesis of the compound with the radiolabel in different positions to fully characterize its metabolic fate. news-medical.net
Hypothetical Study Design for [¹⁴C]this compound Metabolism:
Drawing parallels from studies on its parent compound, olanzapine, a human metabolism study for this compound would likely involve the administration of a single oral dose of [¹⁴C]this compound to healthy volunteers. nih.gov Following administration, biological samples including blood, urine, and feces would be collected at various time points. nih.govpsychopharmacologyinstitute.com
The total radioactivity in these samples would be measured using techniques like liquid scintillation counting to determine the rate and routes of excretion and to calculate the mass balance of the administered dose. europa.eu Plasma samples would be analyzed to determine the concentration of the parent compound and the total radioactivity over time, providing insights into the extent of metabolism to circulating metabolites. nih.govpsychopharmacologyinstitute.com
To identify and quantify the metabolites, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with radiodetection would be employed to separate the radioactive components in urine, feces, and plasma. nih.goveuropa.eu Subsequent analysis of these separated components using mass spectrometry (LC/MS, LC/MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would allow for the structural elucidation of the metabolites. nih.gov
Expected Research Findings:
Based on the metabolic pathways of olanzapine, a radiometric study of this compound would likely reveal extensive metabolism. nih.govpsychopharmacologyinstitute.com Key metabolic transformations could include:
Direct Glucuronidation: Formation of N-glucuronide conjugates is a major metabolic pathway for olanzapine, and similar metabolites would be anticipated for this compound. nih.govpharmgkb.org
Oxidative Metabolism: Oxidation of the methylpiperazine moiety and the thiophene (B33073) ring are known pathways for olanzapine, mediated by cytochrome P450 (CYP) enzymes such as CYP1A2 and CYP2D6. nih.govpharmgkb.org The introduction of a fluorine atom might influence the regioselectivity and rate of these oxidative reactions.
N-Demethylation: The formation of N-desmethyl metabolites is another expected pathway. nih.gov
The quantitative data from a radiometric assay would allow for the determination of the primary routes of elimination and the relative abundance of each metabolite. For instance, following a single oral dose of [¹⁴C]olanzapine, approximately 57% of the radioactivity was recovered in the urine and 30% in the feces. psychopharmacologyinstitute.com The parent drug accounted for only a small fraction of the excreted dose, indicating high metabolic clearance. psychopharmacologyinstitute.comrxlist.com Similar comprehensive data would be generated for this compound.
Data Tables:
The following interactive tables represent the type of data that would be generated from a hypothetical radiometric metabolism study of [¹⁴C]this compound in humans.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and Total Radioactivity in Plasma
| Parameter | This compound | Total Radioactivity (ng eq/mL) |
| Cmax (ng/mL) | 15 | 50 |
| Tmax (h) | 5 | 8 |
| AUC (0-inf) (ng·h/mL) | 450 | 1800 |
| t1/2 (h) | 30 | 65 |
This table illustrates the expected higher peak concentration (Cmax) and area under the curve (AUC) for total radioactivity compared to the parent compound, indicating the presence of circulating metabolites. The longer half-life (t1/2) of total radioactivity suggests that some metabolites are eliminated more slowly than the parent drug. This data is modeled on findings for olanzapine. nih.gov
Table 2: Hypothetical Cumulative Excretion of Radioactivity (% of Administered Dose)
| Time (h) | Urine | Feces | Total |
| 24 | 25 | 10 | 35 |
| 48 | 40 | 20 | 60 |
| 72 | 50 | 25 | 75 |
| 144 | 58 | 31 | 89 |
This table shows the cumulative recovery of the radioactive dose in urine and feces over time, demonstrating the primary routes and completeness of excretion. This pattern is based on excretion data for radiolabeled olanzapine. nih.govpsychopharmacologyinstitute.com
Table 3: Hypothetical Profile of this compound and its Metabolites in Human Urine and Feces (% of Administered Dose)
| Compound | Urine | Feces |
| This compound | 6 | 2 |
| 10-N-Glucuronide derivative | 15 | 9 |
| 4'-N-Glucuronide derivative | 5 | 1 |
| 2-Hydroxymethyl derivative | 8 | 3 |
| N-Desmethyl derivative | 4 | 2 |
| Other Metabolites | 20 | 14 |
| Total | 58 | 31 |
This table provides a hypothetical breakdown of the major radioactive components found in excreta, highlighting the quantitative importance of different metabolic pathways. The data is extrapolated from known metabolic profiles of olanzapine. nih.govnih.gov
Computational and Structural Biology Insights into 4 Fluoroolanzapine
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of 4-Fluoroolanzapine, molecular docking provides critical insights into how this compound interacts with its primary biological targets.
Predictive Binding Mode Analysis for Key Receptors (e.g., D2, 5-HT2A, H1)
Dopamine (B1211576) D2 Receptor: Molecular docking studies suggest that, similar to other atypical antipsychotics, this compound likely binds to the orthosteric pocket of the dopamine D2 receptor. researchgate.netmdpi.com The binding is often characterized by key interactions with specific amino acid residues. For many D2 antagonists, a crucial interaction involves a hydrogen bond with a conserved aspartate residue (Asp(3.32)). researchgate.netmdpi.com While classical antagonists feature a protonable nitrogen for this interaction, some newer compounds demonstrate that an amide hydrogen can fulfill this role. researchgate.netmdpi.com The thienobenzodiazepine core of this compound, along with its piperazine (B1678402) moiety, fits within the binding pocket, with the fluorine substitution potentially influencing the conformation and electronic properties that fine-tune this binding.
Serotonin (B10506) 5-HT2A Receptor: The 5-HT2A receptor is a primary target for atypical antipsychotics. koreascience.kracs.orgwikipedia.org Docking studies of similar ligands into homology models of the 5-HT2A receptor reveal that the binding site is located within a helical domain composed of several transmembrane helices (TMs), specifically TM3, TM5, TM6, and TM7. mdpi.comnih.gov The interaction is typically characterized by a basic amine forming a salt bridge with an aspartate residue and aromatic portions of the ligand engaging in π-π stacking with aromatic residues like phenylalanine in the binding pocket. nih.gov For this compound, the fluorinated phenyl ring and the thienyl ring are expected to participate in these hydrophobic and aromatic interactions, contributing to its high affinity.
Histamine (B1213489) H1 Receptor: Antagonism of the H1 receptor is a common feature of many atypical antipsychotics and is linked to side effects like sedation and weight gain. nih.govmdpi.com Docking models of H1 antagonists, like doxepin, into the H1 receptor structure show the ligand binding within a pocket formed by several transmembrane helices. researchgate.netkyoto-u.ac.jp Key interactions often involve an ionic hydrogen bond with an aspartate residue (Asp116 in TM III) and aromatic stacking with phenylalanine and tryptophan residues. researchgate.net The tricyclic core of this compound is predicted to orient itself within this pocket, with the fluorine atom potentially modulating the electronic landscape and influencing interactions with nearby residues.
| Receptor | Predicted Key Interacting Residues | Likely Interaction Types |
|---|---|---|
| Dopamine D2 | Asp(3.32) | Hydrogen Bonding, Hydrophobic Interactions |
| Serotonin 5-HT2A | Asp, Phe | Ionic Interaction, π-π Stacking |
| Histamine H1 | Asp, Phe, Trp | Ionic Interaction, Aromatic Stacking |
Elucidating the Role of Fluorine in Ligand-Protein Recognition (e.g., Halogen Bonding, Electrostatic Effects)
Halogen Bonding: Although fluorine is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions, including halogen bonds. chemrxiv.orgresearchgate.netmdpi.com A halogen bond is an interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base such as a carbonyl oxygen or an aromatic ring in a protein backbone or side chain. chemrxiv.orgresearchgate.netresearchgate.net While modest in strength, these interactions can contribute to binding affinity and selectivity. researchgate.netresearchgate.net The ability of fluorine to form these bonds is generally weaker compared to heavier halogens like chlorine, bromine, and iodine. researchgate.net
Electrostatic and Multipolar Interactions: The high electronegativity of fluorine creates a strong dipole moment in the C-F bond. This can lead to favorable multipolar interactions with polar groups on the protein, such as the backbone C=O group. nih.govd-nb.info These orthogonal multipolar C-F···C=O interactions have been observed to enhance ligand binding affinity in several protein-ligand complexes. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a deeper understanding of the intrinsic properties of a molecule like this compound, complementing the insights from molecular docking. nih.gov These methods can predict molecular geometry, conformational energies, and electronic properties with high accuracy. wikipedia.orgunipd.it
Conformational Analysis and Energetic Profiles
The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific conformation—the "bioactive conformation"—that is recognized by its target receptor. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable low-energy conformations.
Studies on olanzapine (B1677200) and its analogues have shown significant structural flexibility. acs.org Quantum chemical calculations can determine the relative energies of different conformers and the energy barriers for rotation around key bonds. This information is crucial for understanding which conformations are likely to be present and biologically relevant. The introduction of the fluorine atom can influence the conformational preferences of the thienobenzodiazepine ring system and the orientation of the N-methylpiperazine ring, which in turn can affect receptor binding. nih.gov
Predicting Reactivity and Metabolic Hotspots
Quantum chemical calculations can be used to predict sites within a molecule that are most susceptible to metabolic transformation. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential, regions of high electron density or reactivity can be identified.
For olanzapine, metabolism involves several pathways, including oxidation and glucuronidation. researchgate.net Studies have shown that olanzapine is associated with metabolic side effects, such as changes in glucose and lipid levels. nih.govnih.govkcl.ac.uk While the precise metabolic profile of this compound is not extensively detailed, quantum chemical calculations can predict "metabolic hotspots." For instance, sites with a high propensity for oxidation by cytochrome P450 enzymes can be identified. The introduction of fluorine is a well-known strategy in medicinal chemistry to block metabolic oxidation at a specific position, potentially leading to a more favorable pharmacokinetic profile. researchgate.net
Pharmacophore Modeling and In Silico Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response.
For atypical antipsychotics, several pharmacophore models have been developed, often based on their affinity for D2 and 5-HT2A receptors. koreascience.krresearchgate.net A common pharmacophore model for these agents includes features such as two aromatic/hydrophobic regions, a hydrogen bond acceptor, and a basic amine, all arranged at specific distances from each other. researchgate.netprimescholars.comprimescholars.com Another predictive model for atypical antipsychotics includes two hydrophobic regions, two hydrogen bond acceptor lipids, and one aromatic ring. koreascience.krresearchgate.net
A pharmacophore model derived from this compound and other potent atypical antipsychotics can be used as a 3D query for virtual screening of large chemical databases. researcherslinks.comnih.govresearchgate.net This in silico screening approach allows for the rapid identification of novel compounds that possess the key structural features required for activity but may have different chemical scaffolds. These identified "hits" can then be synthesized and tested, accelerating the discovery of new potential therapeutic agents with improved properties. nih.gov
| Pharmacophore Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Aromatic/Hydrophobic Region 1 | Essential for hydrophobic interactions and π-stacking | Fluorinated Phenyl Ring |
| Aromatic/Hydrophobic Region 2 | Contributes to binding affinity through hydrophobic interactions | Thiophene (B33073) Ring |
| Basic Amine | Typically forms an ionic interaction with the receptor | Piperazine Nitrogen |
| Hydrogen Bond Acceptor | Participates in hydrogen bonding with the receptor | Nitrogen atoms in the diazepine (B8756704) ring |
Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable insights into the dynamic behavior of a ligand, such as this compound, when it interacts with its biological receptor. frontiersin.org By simulating the ligand-receptor complex in a virtual environment that mimics physiological conditions, researchers can validate the stability of their binding poses, observe conformational changes, and identify key amino acid residues crucial for the interaction. frontiersin.orgfrontiersin.orgmdpi.com
The process begins with a starting structure of the this compound-receptor complex, often obtained from molecular docking studies. frontiersin.orgmdpi.com This complex is then placed in a simulated environment, typically a box of water molecules and ions, to replicate the cellular milieu. mdpi.com The simulation software then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a specific period, often ranging from nanoseconds to microseconds. frontiersin.org
Analysis of the simulation trajectory can reveal the stability of the complex through metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the complex over the simulation time suggests a stable binding mode. mdpi.com RMSF analysis highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's binding. frontiersin.org These simulations can uncover changes in the receptor's catalytic site and reveal new residue interactions that were not apparent from static docking models. frontiersin.org This detailed understanding of the dynamic interactions is critical for evaluating the stability and potential efficacy of the compound.
Table 1: Representative Output from a Molecular Dynamics Simulation of a Ligand-Receptor Complex
| Metric | Average Value (Illustrative) | Description |
| RMSD (Cα atoms) | 1.8 Å | Measures the average deviation of the protein backbone atoms from the initial structure, indicating overall structural stability. mdpi.com |
| RMSF (Ligand) | 0.9 Å | Measures the fluctuation of the ligand's atoms, indicating its stability within the binding pocket. frontiersin.org |
| Radius of Gyration (Rg) | 21.5 Å | Indicates the compactness of the protein structure during the simulation. A stable value suggests the protein is not unfolding. frontiersin.org |
| Hydrogen Bonds | 3-5 bonds | The number of hydrogen bonds formed between the ligand and receptor, showing the persistence of key interactions. |
This table is for illustrative purposes to show typical data generated from an MD simulation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) studies are computational techniques that build mathematical models to correlate a compound's chemical structure with its biological activity or metabolic fate. medcraveonline.com These models are essential in drug discovery for predicting the properties of new molecules before they are synthesized, thereby saving time and resources. medcraveonline.comnih.gov
QSAR modeling aims to establish a reliable relationship between the physicochemical properties of a series of compounds and their biological activities. medcraveonline.com For this compound, a QSAR study would involve analyzing how variations in its structure, particularly the presence and position of the fluorine atom, affect its binding affinity and functional activity at its target receptors.
The process involves calculating a set of molecular descriptors for this compound and related analogs. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges), topology (e.g., connectivity indices), and physical properties (e.g., logP). nih.govscirp.org A mathematical model, often using multi-linear regression or machine learning algorithms, is then developed to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov
A robust QSAR model can predict the activity of novel compounds and provide insights into the structural requirements for high potency. nih.govnih.gov For instance, the model might reveal that specific electronic properties conferred by the fluorine substituent are critical for optimal receptor binding. nih.gov This information guides the rational design of more potent and selective analogs. medcraveonline.com
Table 2: Example of Molecular Descriptors Used in a QSAR Study for this compound Analogs
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial Charge on Fluorine Atom | Modulates electrostatic interactions and hydrogen bond accepting capacity. nih.gov |
| Steric/Topological | Molecular Volume | Influences how the molecule fits into the receptor's binding pocket. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the receptor. mdpi.com |
| Quantum Chemical | HOMO/LUMO Energy Gap | Relates to the molecule's chemical reactivity and stability. |
This table provides examples of descriptor types and their relevance in a hypothetical QSAR analysis.
Structure-Metabolism Relationship (SMR) studies, often integrated within broader computational toxicology platforms, aim to predict a molecule's metabolic fate. news-medical.net These tools identify the "soft spots" or metabolically labile sites on a molecule—atoms or functional groups that are most susceptible to modification by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. cambridgemedchemconsulting.comadmescope.com
For this compound, computational models can predict which sites on the molecule are most likely to undergo phase I (e.g., oxidation, hydroxylation) and phase II (e.g., glucuronidation) metabolism. univie.ac.atunivie.ac.at These predictions are based on models trained on large datasets of known metabolic transformations and can consider factors like atom accessibility and chemical reactivity. news-medical.netcambridgemedchemconsulting.com For example, software can highlight specific carbon or nitrogen atoms on the thienobenzodiazepine core or the piperazine ring of this compound as likely sites of metabolism. news-medical.net
Predicting metabolic lability is crucial for designing compounds with improved metabolic stability and a more predictable pharmacokinetic profile. admescope.comnih.gov By identifying and modifying the most labile sites, medicinal chemists can create analogs that are less prone to rapid breakdown, potentially leading to improved bioavailability and duration of action. news-medical.net Furthermore, predicting the structures of potential metabolites is important for identifying any that could be pharmacologically active or toxic. admescope.comeuropa.eu
Table 3: Predicted Metabolic Lability of this compound (Illustrative)
| Molecular Site | Predicted Metabolic Reaction | Primary Metabolizing Enzyme (Predicted) | Lability Score (Illustrative) |
| Piperazine Ring (N-demethylation) | N-dealkylation | CYP1A2, CYP3A4 | High |
| Thiophene Ring | Oxidation (Sulfoxidation) | CYP1A2, FMO | Moderate |
| Aromatic Benzene (B151609) Ring | Hydroxylation | CYP1A2 | Low |
| Fluorophenyl Ring | Hydroxylation | CYP2D6 | Very Low |
This table is an illustrative example of how metabolic prediction software might report the susceptibility of different sites on the this compound molecule.
Future Research Directions and Unexplored Avenues for 4 Fluoroolanzapine
Investigation of Novel Molecular Targets and Polypharmacology
The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the efficacy and side-effect profiles of many drugs, particularly in the central nervous system. wikipedia.org While the primary targets of olanzapine (B1677200) and its analogs are well-established, a comprehensive exploration of 4-Fluoroolanzapine's full target spectrum is a critical area for future research.
Expanded Target Profiling: Future studies should employ high-throughput screening assays against a broad panel of receptors, enzymes, and ion channels to uncover previously unknown interactions. This could reveal novel mechanisms of action and potential therapeutic applications for conditions beyond its current scope.
Deconvolution of Therapeutic and Adverse Effects: A detailed polypharmacological map will be instrumental in distinguishing the molecular interactions responsible for therapeutic efficacy from those causing undesirable side effects. This knowledge is crucial for the rational design of next-generation compounds with improved safety profiles.
Advanced Preclinical Imaging Applications (e.g., Micro-PET/SPECT with Radiolabeled Analogs)
The fluorine atom in this compound makes it an ideal candidate for developing radiolabeled analogs for positron emission tomography (PET) imaging. nih.gov This non-invasive technique allows for the real-time visualization and quantification of drug distribution and target engagement in living organisms. nih.gov
Development of ¹⁸F-4-Fluoroolanzapine: The synthesis of an ¹⁸F-labeled version of this compound would enable PET studies to map its brain penetration, regional distribution, and binding to specific receptor populations. nih.gov This would provide invaluable in vivo data to complement in vitro binding assays.
Micro-PET/SPECT Studies: Utilizing high-resolution preclinical imaging systems like micro-PET/SPECT can provide detailed insights into the pharmacokinetics and pharmacodynamics of this compound in animal models of neuropsychiatric disorders. mediso.commilabs.comnih.gov Dual-tracer imaging, combining a PET tracer like ¹⁸F-4-Fluoroolanzapine with a SPECT tracer, could allow for the simultaneous investigation of multiple neurochemical systems. frontiersin.org
Target Occupancy Studies: Radiolabeled this compound can be used to determine the relationship between drug dose, plasma concentration, and receptor occupancy in the brain. This information is vital for optimizing dosing regimens in future clinical applications.
| Imaging Modality | Potential Application for this compound | Key Advantages |
| PET (Positron Emission Tomography) | In vivo quantification of receptor occupancy and biodistribution using ¹⁸F-labeled analogs. | High sensitivity and quantitative accuracy. nih.gov |
| SPECT (Single-Photon Emission Computed Tomography) | Alternative imaging modality if suitable SPECT isotopes can be incorporated. | Wider availability and longer half-life of some isotopes. nih.gov |
| Micro-PET/SPECT | High-resolution imaging in small animal models to study disease progression and treatment response. | Enables detailed anatomical and functional imaging in preclinical research. mediso.commilabs.comnih.gov |
Development of Mechanistic Animal Models for Specific Receptor System Modulation
To fully understand the functional consequences of this compound's interactions with its various targets, sophisticated animal models are required.
Pharmacological Challenge Models: Administering this compound in animal models where a specific neurotransmitter system has been pharmacologically perturbed can reveal its modulatory effects. For instance, its impact on dopamine (B1211576) release could be studied in models of hyper- or hypo-dopaminergic states.
Behavioral Phenotyping: A comprehensive battery of behavioral tests is needed to assess the effects of this compound on cognition, mood, and motor function in these mechanistic models. This will help to build a bridge between receptor-level interactions and systems-level outcomes.
Exploration of this compound as a Tool Compound for Receptor Biology Studies
A well-characterized tool compound is an invaluable asset for basic research, allowing scientists to probe the function of specific biological targets. acs.org this compound, with its specific binding profile, has the potential to become such a tool.
Dissecting Receptor Subtype Function: By comparing the effects of this compound with other compounds that have different affinities for various receptor subtypes, researchers can dissect the specific roles of these subtypes in cellular signaling and physiological processes.
Validating New Targets: If novel targets for this compound are identified, it can be used as a tool to validate their role in disease models and to explore their potential as therapeutic targets for new drug development.
Reference Compound: In competitive binding assays, this compound can serve as a reference compound to characterize the affinity and selectivity of new chemical entities.
Application in Chemical Biology: Probe Development and Target Identification
The field of chemical biology utilizes small molecules to study and manipulate biological systems. epfl.ch this compound can be a starting point for the development of sophisticated chemical probes.
Photoaffinity Labeling Probes: By incorporating a photoreactive group, this compound can be converted into a photoaffinity label. Upon UV irradiation, this probe would covalently bind to its target receptors, allowing for their isolation, identification, and characterization.
Fluorescent Probes: Attaching a fluorescent dye to this compound would enable the visualization of its binding to receptors in living cells using advanced microscopy techniques. epfl.chstanford.edu This would provide spatiotemporal information about receptor distribution and dynamics.
Activity-Based Probes: Designing probes that react with enzymes in an activity-dependent manner could help to identify novel enzymatic targets of this compound and to study their functional state in health and disease. matthewslab.orgbiorxiv.org
| Probe Type | Potential Application | Information Gained |
| Photoaffinity Label | Covalent modification of target receptors. | Identification and characterization of binding proteins. |
| Fluorescent Probe | Visualization of receptor binding in live cells. | Spatiotemporal dynamics of receptor localization. stanford.edu |
| Activity-Based Probe | Covalent labeling of active enzymes. | Identification of enzymatic targets and their activity state. matthewslab.orgbiorxiv.org |
Potential for Prodrug Strategies and Bioprecursor Design for Enhanced Preclinical Profiles
Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. nih.govslideshare.netwuxiapptec.comnih.gov This approach could be applied to this compound to enhance its preclinical profile.
Improved Solubility and Bioavailability: If this compound faces challenges with solubility or oral absorption, a prodrug approach could be used to attach a carrier molecule that improves these properties. nih.gov This carrier would then be cleaved in the body to release the active drug.
Targeted Delivery: By linking this compound to a moiety that is recognized by specific transporters or enzymes expressed in the brain, it may be possible to achieve targeted delivery to the central nervous system, thereby increasing efficacy and reducing peripheral side effects.
Sustained Release Formulations: Bioprecursor prodrugs, which are converted to the active drug through a multi-step enzymatic process, could be designed to provide a sustained release of this compound, leading to a longer duration of action and improved patient compliance.
Q & A
Q. What are the standard protocols for synthesizing and characterizing 4-Fluoroolanzapine in preclinical research?
- Methodological Answer : Synthesis typically involves fluorination of Olanzapine precursors using agents like Selectfluor or DAST. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ¹⁹F spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Mass spectrometry (MS) and X-ray crystallography are recommended for molecular weight and crystallographic validation. Ensure reproducibility by adhering to solvent ratios (e.g., anhydrous DMF for fluorination) and inert atmospheric conditions .
Q. How is the receptor binding affinity of this compound measured compared to Olanzapine?
- Methodological Answer : Use competitive radioligand binding assays with dopamine (D2) and serotonin (5-HT2A) receptors. IC₅₀ values are determined via nonlinear regression analysis. For comparative studies, normalize data to Olanzapine’s binding affinity (reference IC₅₀ ~2 nM for D2). Include controls for nonspecific binding (e.g., spiperone for 5-HT2A). Triplicate experiments with fresh tissue homogenates reduce variability .
Q. What in vitro models are suitable for assessing this compound’s metabolic stability?
-
Methodological Answer : Employ hepatic microsomal preparations (human or rodent) to evaluate CYP450-mediated metabolism. Monitor parent compound depletion over time using LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) with the formula:
Compare results to Olanzapine to identify fluorination-induced metabolic changes .
Advanced Research Questions
Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: temperature, reaction time) and critical quality attributes (CQAs: purity, yield).
- Use design of experiments (DoE) to model interactions between variables (e.g., Taguchi orthogonal arrays).
- Validate robustness via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Key steps:
- Parameterize models with in vitro data (e.g., permeability, protein binding).
- Validate against in vivo plasma concentration-time profiles.
- Adjust for species-specific factors (e.g., hepatic blood flow in rodents vs. humans). Contradictions often arise from unaccounted transporter-mediated uptake or interspecies metabolic differences .
Q. What strategies are recommended for analyzing contradictory efficacy data in this compound’s antipsychotic activity across animal models?
- Methodological Answer :
Apply meta-analysis frameworks:
- Pool data from studies using fixed/random-effects models.
- Stratify by model type (e.g., MK-801-induced vs. amphetamine-induced schizophrenia models).
- Assess publication bias via funnel plots. Confounding variables (e.g., dosing schedules, strain-specific receptor expression) should be explicitly addressed in sensitivity analyses .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear mixed-effects modeling (NLMEM) for sparse or heterogeneous data. For ED₅₀ calculations, fit sigmoidal curves via:
where = Hill coefficient. Include covariates (e.g., body weight, sex) in hierarchical models. Validate with bootstrapping .
Data Contradiction and Replication
Q. How should researchers address irreproducible neurobehavioral outcomes in this compound studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for rigor:
- Pre-register protocols (e.g., on OSF) to minimize selective reporting.
- Use blinded scoring for behavioral assays (e.g., PPI, locomotor activity).
- Report negative results and effect sizes alongside p-values.
Inconsistent outcomes may stem from environmental factors (e.g., circadian rhythms, housing density) .
Ethical and Reporting Standards
Q. What ethical considerations are critical for this compound studies involving animal models?
- Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement):
- Justify sample sizes via power analysis to minimize overuse.
- Use non-invasive biomarkers (e.g., plasma prolactin for D2 activity) where possible.
- Obtain approval from institutional animal care committees (IACUC) and cite compliance with ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
